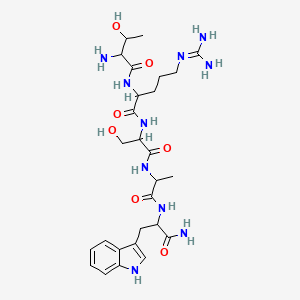

(S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide

Description

This compound is a structurally complex peptidomimetic molecule featuring:

- Multiple chiral centers (S and 2S,3R configurations) critical for stereospecific interactions.

- Guanidinopentanamide group, which enhances solubility and may facilitate interactions with negatively charged biomolecules (e.g., nucleic acids or phosphorylated proteins).

The compound’s design likely targets enzymatic pathways or protein-protein interactions, given its resemblance to natural peptide substrates. Its synthesis would involve sequential peptide coupling and protection/deprotection strategies, as seen in analogous peptidomimetics .

Properties

Molecular Formula |

C27H42N10O7 |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

2-[(2-amino-3-hydroxybutanoyl)amino]-N-[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32) |

InChI Key |

LNQSOPRLNRSQRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Amino Acid Coupling: The initial step involves coupling amino acids using peptide bond formation techniques.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed to reveal the functional groups.

Indole Incorporation: The indole ring is introduced through specific reactions that ensure its proper attachment to the peptide chain.

Final Assembly: The final steps involve assembling the intermediate compounds into the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by performing repetitive coupling and deprotection steps. These machines can handle large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in substitution reactions, forming new bonds with other molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups typically yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

Industry: It can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or activating their functions. The indole ring can interact with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences

Backbone Complexity : The target compound’s extended peptide chain contrasts with the simpler adamantane-linked indoles in , which may limit its membrane permeability compared to smaller heterocycles .

Therapeutic Potential: While highlights ferroptosis inducers (e.g., small molecules) for oral cancer, the target compound’s peptidomimetic structure suggests a different mechanism, such as allosteric enzyme modulation .

Research Findings

- Activity Against Enzymes : Similar peptidomimetics (e.g., ) show protease inhibition via substrate mimicry, suggesting the target compound may inhibit trypsin-like proteases or caspases .

- Stability: Peptidomimetics with hydroxy and amide groups (as in the target) exhibit enhanced serum stability compared to linear peptides, as noted in .

- Toxicity Profile : Guanidine-containing compounds often display higher cytotoxicity at elevated concentrations, a trait shared with ’s benzo[h]chromene derivatives .

Biological Activity

The compound (S)-N-((S)-1-(((S)-1-(((S)-1-Amino-3-(1H-indol-3-yl)-1-oxoPropan-2-yl)amino)-1-oxoPropan-2-yl)amino)-3-hydroxy-1-oxoPropan-2-yl)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-5-guanidinopentanamide is a complex molecule with potential biological activity. This article aims to explore its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a significant emphasis on its indole structure, which is known for various biological activities. The compound's intricate structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and neuroprotective effects. The presence of the indole moiety is particularly noteworthy as it is associated with modulation of neurotransmitter systems and has been linked to antidepressant and anxiolytic effects.

Therapeutic Applications

- Anti-inflammatory Effects : Studies have shown that indole derivatives can significantly reduce inflammation markers in various models. For instance, a related compound demonstrated a dose-dependent inhibition of edema in animal models, suggesting that our compound may exhibit similar properties .

- Anticancer Potential : The compound's structural features may allow it to act as a histone deacetylase inhibitor (HDACI), which has been linked to the regulation of gene expression involved in cancer progression. In vitro studies on similar compounds have shown promising results against various cancer cell lines, including breast and prostate cancers .

- Neuroprotective Effects : Given the role of indoles in modulating neurotransmitter systems, this compound might also possess neuroprotective properties. Research into related compounds has indicated potential benefits in models of neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study evaluated a structurally similar indole derivative's effect on inflammation in rats. The results indicated significant reductions in paw edema at doses of 50 mg/kg and 100 mg/kg compared to controls, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that an analog of the compound exhibited IC50 values ranging from 530 nM to 610 nM against HeLa cells. This suggests that our compound may possess comparable anticancer properties .

Table 1: Summary of Biological Activities

Q & A

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer :

- Include positive controls (e.g., cisplatin) and vehicle controls (DMSO).

- Measure mitochondrial membrane potential (JC-1 assay) to differentiate apoptosis from necrosis.

- Validate target engagement via Western blot or CRISPR knockdown .

Data Contradiction & Validation

Q. How to address discrepancies in reported NMR chemical shifts for similar peptides?

Q. What protocols validate the absence of endotoxins in cell-based assays?

- Methodological Answer :

- Use Limulus Amebocyte Lysate (LAL) testing.

- Pre-treat compounds with polymyxin B to neutralize endotoxins.

- Include endotoxin-spiked controls to confirm assay sensitivity .

Synthetic Biology & Engineering

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.